

Application Note & Protocol: Pharmacokinetic Study of Foretinib in Rats

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Foretinib (GSK1363089) is an orally bioavailable, small-molecule multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in tumor growth, progression, and angiogenesis.[1][2] Its primary targets include the hepatocyte growth factor (HGF) receptor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2).[3][4] By inhibiting these pathways, **Foretinib** has demonstrated the ability to block tumor cell proliferation, induce apoptosis (anoikis), and impair metastasis in various preclinical cancer models.[1][2]

Understanding the pharmacokinetic (PK) profile of a drug candidate is a critical component of preclinical development.[5][6] PK studies, which evaluate the absorption, distribution, metabolism, and excretion (ADME) of a compound, are essential for determining drug exposure, dose-response relationships, and predicting therapeutic windows.[7] This document provides a detailed protocol for conducting a single-dose pharmacokinetic study of **Foretinib** in a rat model, a common species for early PK assessments.[8]

Mechanism of Action & Signaling Pathways

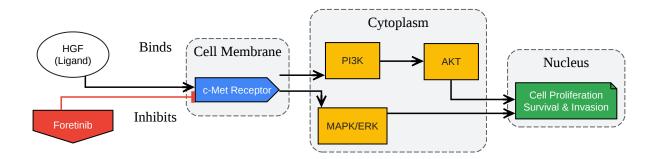
Foretinib exerts its anti-tumor effects by potently inhibiting key RTKs. The inhibition of c-Met disrupts HGF-mediated signaling, which is crucial for tumor cell growth, motility, invasion, and metastasis.[9] Simultaneously, by targeting VEGFR-2, **Foretinib** blocks the signaling cascade

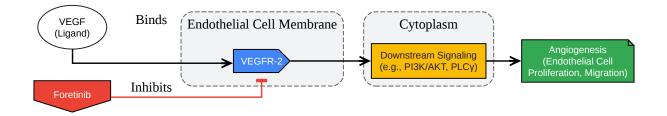


initiated by VEGF, a key regulator of angiogenesis (the formation of new blood vessels) that is essential for tumor growth and survival.[4][10]

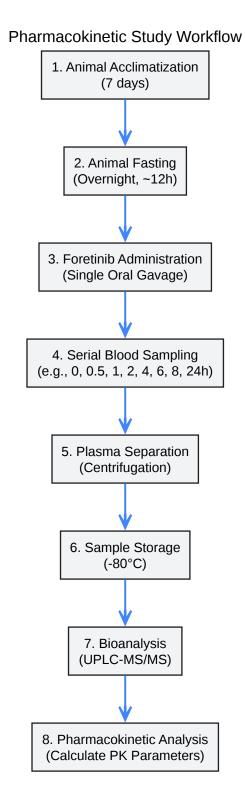
Foretinib Inhibition of the c-Met Signaling Pathway

The HGF/c-Met pathway, when aberrantly activated in cancers, triggers downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and invasion.[1][3] **Foretinib** binds to the ATP-binding site of c-Met, inhibiting its phosphorylation and blocking these downstream effects.[1][2]









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